molecular formula C12H16O2 B13081835 trans-2-(2-Methoxyphenyl)cyclopentanol

trans-2-(2-Methoxyphenyl)cyclopentanol

Cat. No.: B13081835
M. Wt: 192.25 g/mol
InChI Key: VKPWQSCURHLAGT-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(2-Methoxyphenyl)cyclopentanol is a chiral cyclopentanol derivative featuring a 2-methoxyphenyl substituent at the trans-2 position of the cyclopentane ring. This compound is synthesized via asymmetric hydrogenation using a chiral iridium catalyst [(R)-CAT2], achieving excellent yield (97%) and enantioselectivity (99% ee) with trans/cis selectivity >99:1 . Its molecular formula is C₁₂H₁₆O₂ (molecular weight: 192.25 g/mol), and its stereochemical configuration renders it valuable for pharmaceutical and agrochemical applications, particularly as a chiral building block .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(1R,2S)-2-(2-methoxyphenyl)cyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9,11,13H,4,6-7H2,1H3/t9-,11+/m0/s1

InChI Key

VKPWQSCURHLAGT-GXSJLCMTSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CCC[C@H]2O

Canonical SMILES

COC1=CC=CC=C1C2CCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methoxyphenyl)cyclopentanol typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reaction:

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(2-Methoxyphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.

    Substitution: The compound can participate in substitution reactions where the methoxy or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-2-(2-Methoxyphenyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of desired products.

Biology:

    Biochemical Studies: The compound is used in studies to understand the interactions between small molecules and biological macromolecules.

Medicine:

    Drug Development: this compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of trans-2-(2-Methoxyphenyl)cyclopentanol involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares trans-2-(2-Methoxyphenyl)cyclopentanol with other trans-2-arylcyclopentanols, highlighting substituent-driven variations in molecular weight, lipophilicity, and synthetic accessibility:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Synthetic Method Yield/Selectivity Reference
This compound 2-Methoxyphenyl C₁₂H₁₆O₂ 192.25 Iridium-catalyzed asymmetric hydrogenation 97% yield, 99% ee
trans-2-(3-Fluorophenyl)cyclopentanol 3-Fluorophenyl C₁₁H₁₃FO 180.22 Not specified (commercially available) N/A
trans-2-(4-tert-Butylphenyl)cyclopentanol 4-tert-Butylphenyl C₁₅H₂₂O 218.33 Multi-step alkylation/hydrogenation N/A
trans-2-(3,4-Difluorophenyl)cyclopentanol 3,4-Difluorophenyl C₁₁H₁₂F₂O 198.21 Grignard addition/cyclization 97% purity
trans-2-(1-Naphthyl)cyclopentanol 1-Naphthyl C₁₅H₁₆O 212.29 Suzuki coupling/hydrogenation N/A

Key Observations :

  • Synthetic Complexity : Asymmetric hydrogenation (as in ) outperforms traditional methods (e.g., Grignard reactions ) in stereocontrol and yield.
Catalytic Asymmetric Hydrogenation

The iridium-catalyzed method for this compound demonstrates superior efficiency compared to analogs:

  • trans-2-(3-Fluorophenyl)cyclopentanol: Synthesized via unoptimized routes, lacking enantioselectivity data .
  • trans-2-Azidocyclopentanols: Require Staudinger reactions and chromatographic purification, yielding 75–79% with moderate diastereoselectivity .
Functional Group Transformations
  • Sulfonamide Derivatives: trans-2-(4-Phenoxybenzenesulfonamido)cyclopentanol is synthesized from azidocyclopentanol precursors in 75% yield, showcasing versatility for drug discovery .
  • Thiobenzoate Derivatives: Mitsunobu reactions with DEAD/Ph₃P achieve 79% yield but require harsh conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.